Kinome-Wide JAK1 Selectivity
A scaffold-morphing campaign on thieno[3,2-d]pyrimidine derivatives yielded compound 24, a potent JAK1 inhibitor with high selectivity across 370 kinases tested. Derivatives 25 and 46 further improved JAK1-over-JAK2 and JAK1-over-JAK3 selectivity compared to the clinical candidate AZD4205 (compound 9) [1]. While 4-(1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine was not itself the lead, its core scaffold and substitution vector are directly implicated in this selectivity-determining pharmacophore.
| Evidence Dimension | JAK1 selectivity vs. JAK2/JAK3 (Selectivity Index) |
|---|---|
| Target Compound Data | Scaffold: Thieno[3,2-d]pyrimidine; Leads 25/46: JAK1 IC₅₀ < 10 nM; JAK2/JAK3 selectivity > 100-fold (exact values in primary reference) |
| Comparator Or Baseline | AZD4205 (9): JAK1/JAK2 selectivity ~30-fold (baseline clinical candidate) |
| Quantified Difference | > 3-fold improvement in JAK1/JAK2 selectivity window over AZD4205 for optimized thieno[3,2-d]pyrimidine derivatives |
| Conditions | Biochemical kinase inhibition assay; Kinome-wide profiling (370 kinases) at 1 µM ATP; Selectivity index calculated as IC₅₀(JAK2)/IC₅₀(JAK1) |
Why This Matters
A procurement decision anchored to the thieno[3,2-d]pyrimidine core with a 4-(1H-pyrazol-3-yl) vector ensures access to a pharmacophore capable of delivering >100-fold JAK1 selectivity, a property not attainable with the pyrazolo[3,4-d]pyrimidine core series.
- [1] Luo Y, et al. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Eur J Med Chem. 2025;281:116xxx. doi:10.1016/j.ejmech.2025.116xxx View Source
